molecular formula C14H18FNO3 B2846965 benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1356342-79-4

benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2846965
CAS No.: 1356342-79-4
M. Wt: 267.3
InChI Key: ZYUFGYBYCICBDN-UHFFFAOYSA-N
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Description

Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1356342-79-4. It has a molecular weight of 267.3 . The IUPAC name for this compound is benzyl 3-fluoro-5-(hydroxymethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 267.3 . It should be stored at room temperature for optimal stability .

Scientific Research Applications

Allosteric Modulation of Receptors

Research has revealed the role of certain compounds, including those structurally related to benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate, in the allosteric modulation of receptors such as the cannabinoid CB1 receptor. These compounds have been found to bind allosterically to the receptor, influencing agonist affinity and potentially offering a novel approach to receptor modulation which could be leveraged in the development of new therapeutics (Price et al., 2005).

Synthesis and Structural Activity Relationships

The synthesis and evaluation of related compounds, focusing on their structure-activity relationships, have been extensively studied. For example, the design and synthesis of hypoglycemic benzoic acid derivatives have been explored, highlighting the critical role of specific structural features in biological activity (Grell et al., 1998). Additionally, studies on the intramolecular exo-hydrofunctionalization of allenes demonstrate the synthetic utility of related compounds in creating complex molecular architectures useful in drug development (Zhang et al., 2006).

Neurological Applications

Compounds structurally related to this compound have been applied in neurological research, including studies on Alzheimer's disease. These studies involve the use of selective molecular imaging probes to quantify receptor densities in the brain, offering insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Antineoplastic Agents

The pharmacokinetics and metabolism of novel antineoplastic agents, such as Anaplastic Lymphoma Kinase (ALK) inhibitors, have been investigated, with studies focusing on the hydrolysis-mediated clearance of these compounds. This research is crucial for understanding the metabolic pathways relevant to the efficacy and safety of cancer treatments (Teffera et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H303 and H320, which mean it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements P305+351+338 advise to rinse cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFGYBYCICBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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